molecular formula C24H26N4O2S B13365149 N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13365149
M. Wt: 434.6 g/mol
InChI Key: YSQOMSKJWRUKJP-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound that features a quinazoline core, a cyano group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Thioacetamide Moiety: The thioacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated acetamide.

    Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Final Assembly: The final compound is assembled by coupling the quinazoline core with the thioacetamide and cyano-containing intermediates under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and thioacetamide sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving quinazoline derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Thioacetamide Derivatives: Compounds with similar thioacetamide moieties that exhibit biological activity.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is unique due to its combination of a quinazoline core, a cyano group, and a thioacetamide moiety. This structural combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-oxo-3-(1-phenylethyl)quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H26N4O2S/c1-16(2)24(4,15-25)27-21(29)14-31-23-26-20-13-9-8-12-19(20)22(30)28(23)17(3)18-10-6-5-7-11-18/h5-13,16-17H,14H2,1-4H3,(H,27,29)

InChI Key

YSQOMSKJWRUKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C(C)C3=CC=CC=C3

Origin of Product

United States

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